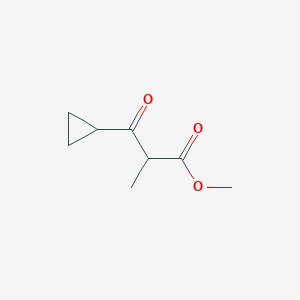
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid typically involves the condensation of 2-aminothiophenol with α-haloketones followed by cyclization. One common method is the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as sodium ethoxide, followed by cyclization with sulfur to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical sensors
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes such as topoisomerase and cholinesterase, leading to cell cycle arrest and apoptosis.
Receptor Binding: Binds to specific receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-hydroxyphenyl)benzothiazole
- 2-(2-hydroxyphenyl)imidazole
- 2-(2-hydroxyphenyl)oxazole
Uniqueness
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a hydroxyphenyl group and a carboxylic acid group on the thiazole ring enhances its potential as a multifunctional bioactive molecule .
Propiedades
Número CAS |
27501-91-3 |
|---|---|
Fórmula molecular |
C10H7NO3S |
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-5,12H,(H,13,14) |
Clave InChI |
UCVBEULMPJTLLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[Bis(4-fluorophenyl)methyl]piperidine](/img/structure/B8805041.png)

![4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide](/img/structure/B8805056.png)

![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B8805067.png)




